molecular formula C12H19ClN2 B8006569 1-Benzyl-3-methylpiperazine hydrochloride

1-Benzyl-3-methylpiperazine hydrochloride

Cat. No.: B8006569
M. Wt: 226.74 g/mol
InChI Key: OTGMFHMWEOEDNN-UHFFFAOYSA-N
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Description

Contextualization within Piperazine (B1678402) Chemistry

The significance of 1-benzyl-3-methylpiperazine (B130311) hydrochloride is best understood within the broader context of piperazine chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry and materials science. rsc.orgresearchgate.net

Piperazine and its derivatives are integral to the development of a vast range of chemical entities. The two nitrogen atoms within the piperazine ring provide sites for substitution, allowing for the creation of diverse molecular architectures. mdpi.com This versatility has led to their incorporation into numerous compounds with a wide spectrum of applications. rsc.orgmdpi.com The ability of the nitrogen atoms to act as hydrogen bond donors and acceptors can also influence the physicochemical properties of the final molecule, such as solubility and bioavailability. mdpi.com Synthetic routes to piperazine derivatives are well-established and include methods like N-alkylation and reductive amination. mdpi.com

1-Benzyl-3-methylpiperazine possesses a unique combination of structural features that contribute to its utility in chemical synthesis. uni.lusigmaaldrich.com The key components of its structure are:

A Piperazine Core: This provides the fundamental heterocyclic framework.

A Benzyl (B1604629) Group: Attached to one of the nitrogen atoms, the benzyl group is a crucial protecting group in organic synthesis. It is relatively stable under many reaction conditions but can be readily removed through methods like hydrogenolysis, allowing for further functionalization at that nitrogen atom. orgsyn.org This makes it an ideal tool for creating unsymmetrically substituted piperazines. orgsyn.org

A Methyl Group: The methyl group at the 3-position of the piperazine ring introduces chirality to the molecule (unless a racemic mixture is used), which is a critical consideration in the synthesis of stereospecific compounds. sigmaaldrich.com This methyl group also influences the steric and electronic properties of the molecule, which can affect its reactivity and interactions with other molecules.

These features combined make 1-benzyl-3-methylpiperazine a versatile building block for constructing more complex and functionally diverse molecules.

Significance as a Research Compound

The distinct structural attributes of 1-benzyl-3-methylpiperazine hydrochloride translate directly into its significance as a research compound, primarily as a versatile building block and a key component in the development of novel synthetic methodologies.

As a chemical building block, 1-benzyl-3-methylpiperazine serves as a readily available starting material for the synthesis of more elaborate molecules. sigmaaldrich.comsigmaaldrich.com Its pre-functionalized piperazine ring allows chemists to introduce this important heterocyclic motif into a target structure with relative ease. The presence of the benzyl protecting group allows for selective reactions at the second nitrogen atom, enabling the construction of asymmetrically disubstituted piperazine derivatives. orgsyn.org This controlled, stepwise approach is fundamental to modern organic synthesis. For instance, the free secondary amine can be reacted with a variety of electrophiles to introduce new functional groups.

The utility of 1-benzyl-3-methylpiperazine extends to its role in the development and validation of new synthetic methods. Researchers often employ this and similar piperazine derivatives to test the scope and limitations of novel chemical transformations. For example, new catalytic systems for C-H functionalization or cross-coupling reactions might be tested on substrates like 1-benzyl-3-methylpiperazine to demonstrate their efficacy and selectivity. mdpi.com The development of efficient methods for creating carbon-carbon and carbon-heteroatom bonds is a central theme in academic research, and piperazine derivatives are frequently used as benchmark substrates in these studies.

Historical Development and Research Trajectory

The exploration of piperazine and its derivatives has a long history in organic and medicinal chemistry. acs.org Early research focused on the synthesis and characterization of simple piperazine compounds. Over time, as synthetic methods became more sophisticated, the focus shifted towards the preparation of more complex and functionally diverse piperazine derivatives.

The development of reliable methods for the synthesis of monosubstituted piperazines, such as the use of the benzyl protecting group, was a significant advancement. orgsyn.org This allowed for the controlled synthesis of a wider variety of piperazine-containing compounds. More recently, research has focused on the development of chiral piperazine derivatives and their application in asymmetric synthesis. The use of chiral versions of 1-benzyl-3-methylpiperazine, such as (S)-1-benzyl-3-methylpiperazine, is of particular importance in the synthesis of enantiomerically pure compounds. sigmaaldrich.combiosynce.com The ongoing research into piperazine derivatives continues to yield novel compounds with interesting properties and applications, with 1-benzyl-3-methylpiperazine and its hydrochloride salt remaining relevant tools in this ever-evolving field. tandfonline.comnih.govnih.govacs.org

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂ · HCl caymanchem.com
Molecular Weight 226.7 g/mol caymanchem.com
CAS Number 3138-90-7 sigmaaldrich.comsigmaaldrich.com
Appearance Solid sigmaaldrich.comsigmaaldrich.com
Melting Point 31-33 °C (for free base) sigmaaldrich.com
InChI Key QOFUDSPYJDXBOF-UHFFFAOYSA-N (for free base) uni.lusigmaaldrich.com

Synthesis of 1-Benzyl-3-methylpiperazine

A common method for the synthesis of 1-benzyl-3-methylpiperazine involves the reaction of 2-methylpiperazine (B152721) with benzyl chloride. prepchem.com This reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid that is formed as a byproduct. prepchem.com The reaction can be performed in a suitable solvent like methyl ethyl ketone. prepchem.com

A general procedure is as follows:

2-methylpiperazine, benzyl chloride, and anhydrous potassium carbonate are combined in methyl ethyl ketone. prepchem.com

A catalytic amount of sodium iodide can be added to facilitate the reaction. prepchem.com

The mixture is heated at reflux for a period of time, after which it is cooled and the inorganic salts are filtered off. prepchem.com

The solvent is evaporated, and the resulting residue is worked up to isolate the 1-benzyl-3-methylpiperazine product. prepchem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGMFHMWEOEDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Benzyl 3 Methylpiperazine Hydrochloride and Its Derivatives

Strategies for Piperazine (B1678402) Ring Formation and N-Substitution

The construction and functionalization of the piperazine ring are fundamental steps in the synthesis of 1-benzyl-3-methylpiperazine (B130311) and its analogs. Key strategies include reductive amination and nucleophilic substitution for building the heterocyclic core and subsequent N-alkylation for diversification. nih.gov

Reductive amination is a versatile and widely employed method for the formation of N-substituted piperazines. nih.gov This approach typically involves the reaction of a primary amine with a dicarbonyl compound or its equivalent, followed by a reduction step. A modern variation involves the sequential double Michael addition of nitrosoalkenes to a primary amine to generate a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization, often using heterogeneous catalysts, to form the piperazine ring. nih.gov The mechanism proceeds through the hydrogenolysis of N-O bonds to yield a diimine, which cyclizes and is subsequently reduced to the final piperazine product. nih.gov

Another application of reductive amination is in the N-alkylation of a pre-formed piperazine ring. For instance, the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can selectively introduce substituents. nih.gov This method is particularly useful for attaching complex side chains to the piperazine nitrogen. nih.govgoogle.com

A primary and straightforward method for the synthesis of N-alkyl piperazines is the nucleophilic substitution reaction between a piperazine and an alkyl halide or sulfonate. nih.gov This reaction is a classical approach for forming carbon-nitrogen bonds.

A direct synthesis of 1-benzyl-3-methylpiperazine involves the reaction of 2-methylpiperazine (B152721) with benzyl (B1604629) chloride. prepchem.com In a typical procedure, the reaction is carried out in a suitable solvent such as methyl ethyl ketone, with a base like potassium carbonate (K₂CO₃) to neutralize the hydrohalic acid formed. The addition of a catalyst, such as sodium iodide (NaI), can enhance the reaction rate by in-situ conversion of the alkyl chloride to the more reactive alkyl iodide. nih.govprepchem.com

Table 1: Synthesis of 1-Benzyl-3-methylpiperazine via Nucleophilic Substitution

Reactant 1Reactant 2CatalystBaseSolventReaction ConditionsProductYieldReference
2-MethylpiperazineBenzyl ChlorideNaIK₂CO₃Methyl Ethyl KetoneReflux, 2 hours1-Benzyl-3-methylpiperazine~29% prepchem.com

This method provides a direct route to the target compound from commercially available starting materials. prepchem.com The benzyl group can also serve as a protecting group that can be removed later via hydrogenolysis to yield monosubstituted piperazines. orgsyn.org

N-derivatization of the piperazine ring is crucial for modifying the pharmacological properties of the resulting molecules. Alkylation techniques are commonly used to introduce a wide variety of substituents at the nitrogen atoms. nih.gov Direct N-alkylation using alkyl chlorides or bromides is a frequently used method for creating N-alkyl and N,N'-dialkyl piperazine derivatives. nih.govnih.gov

The synthesis can be designed to introduce different substituents sequentially. For example, a 4-protected piperazine derivative can be alkylated at the N1 position. Subsequent deprotection and a second, different alkylation at the N4 position allow for the creation of unsymmetrically substituted piperazines. arkat-usa.orgresearchgate.net The choice of protecting group (e.g., Boc or Benzyl) is critical for achieving selective functionalization. arkat-usa.orgresearchgate.net These methods have been employed in the synthesis of various biologically active piperazine derivatives. nih.govnih.gov

Stereoselective Synthesis and Chiral Control

The presence of a stereocenter at the C3 position in 1-benzyl-3-methylpiperazine means that it can exist as a pair of enantiomers. Controlling the stereochemistry during synthesis is a significant challenge and a key focus of modern synthetic chemistry, as different enantiomers can have distinct biological activities.

Achieving high enantioselectivity in the synthesis of chiral piperazines is essential for developing stereochemically pure drug candidates. Organocatalysis has emerged as a powerful tool for this purpose. One strategy involves the enantioselective α-chlorination of an aldehyde, which is then converted to a chiral 2-chloro alcohol. nih.gov This stable chiral intermediate can then react with an appropriate amine, like benzylamine, followed by a cyclization step to form the C2-functionalized N-benzyl protected piperazine with high enantiomeric excess (% ee). nih.gov

Another advanced method is the palladium-catalyzed decarboxylative allylic alkylation. nih.govcaltech.edu This reaction can be used to synthesize α-tertiary piperazin-2-ones in high yields and enantioselectivities. These chiral piperazinone intermediates can then be reduced to the corresponding chiral piperazines, providing access to enantiomerically enriched products. caltech.edu

Table 2: Enantioselective Approaches to Chiral Piperazines

MethodKey StepCatalyst/ReagentIntermediateOutcomeReference
OrganocatalysisEnantioselective α-chlorinationOrganocatalystChiral 2-chloro alcoholHigh enantioselectivity (75-98% ee) nih.gov
Palladium CatalysisDecarboxylative allylic alkylation[Pd₂(pmdba)₃] / PHOX ligandChiral piperazin-2-oneGood yields and enantioselectivities caltech.edu

These methods represent significant progress in the ability to synthesize specific enantiomers of complex piperazine derivatives.

When a chiral center is already present in a molecule, as in (R)- or (S)-1-benzyl-3-methylpiperazine, it can influence the stereochemical outcome of subsequent reactions. This is known as diastereoselective synthesis. For example, in the catalytic reductive cyclization of dioximes to form C-substituted piperazines, the existing substituent can direct the addition of dihydrogen from the less sterically hindered face of an intermediate. nih.gov This often results in the predominant formation of one diastereomer, such as the cis-isomer. nih.gov

In the synthesis of more complex derivatives, the stereocenter at the C3 position can direct the stereochemistry of reactions at other positions on the ring or on side chains, allowing for the synthesis of specific diastereomers. The development of such diastereoselective reactions is critical for creating complex molecules with multiple stereocenters in a controlled manner.

Chiral Resolution Techniques for Separating Stereoisomers

Given that 1-benzyl-3-methylpiperazine possesses a chiral center at the C-3 position, the separation of its stereoisomers is crucial for accessing enantiomerically pure compounds. Diastereoselective and enantioselective syntheses are prominent strategies to achieve this.

One effective method involves a diastereoselective approach utilizing chiral auxiliaries. For instance, the synthesis of enantiomerically pure piperazines can be accomplished through the diastereoselective nucleophilic addition of a trifluoromethyl source to α-amino sulfinylimines that bear a chiral auxiliary. acs.org This strategy provides access to stereochemically defined piperazines. acs.org Another powerful technique is asymmetric lithiation, where a piperazine ring protected with an N-Boc group and a chiral α-methylbenzyl group is treated with s-butyllithium (s-BuLi) and a chiral ligand like (-)-sparteine, leading to the synthesis of enantiopure α-substituted piperazines. researchgate.net

Catalytic asymmetric methods have also been established. The palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched α-tertiary and α-secondary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. caltech.edu Similarly, diastereoselective hydrogenation of chiral pyrazine (B50134) derivatives over noble metal catalysts like palladium on carbon (Pd/C) can be employed to prepare stereoselective piperazine carboxylic acids. researchgate.net These methods represent key advancements in producing specific stereoisomers of piperazine derivatives. researchgate.netcaltech.eduresearchgate.net

Functionalization and Diversification of the Piperazine Scaffold

The functionalization of the 1-benzyl-3-methylpiperazine scaffold is a key area of research, allowing for the systematic modification of its structure to generate a library of derivatives. These modifications can be targeted at several positions on the molecule.

Introduction of Substituents on the Benzyl Moiety

The benzyl group offers a prime site for introducing structural diversity. The aromatic ring can be functionalized with various substituents, which can influence the electronic properties and steric profile of the entire molecule. Kinetic studies on the benzylation of piperazine with substituted benzyl bromides have shown that the nature of the substituent (e.g., p-NO2, p-CH3, p-Br) affects the reaction rate. asianpubs.org

Synthetic procedures have been developed to create derivatives with specific substitutions on the benzyl ring. For example, 4-(methoxyphenyl)methylpiperazine derivatives have been synthesized by reacting 1-(4-methoxybenzyl)piperazine (B1330243) with various acids or acyl chlorides. nih.govacs.org This involves activating a carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) before adding the substituted benzylpiperazine. nih.govacs.org The introduction of these groups can be achieved under controlled conditions to yield the desired functionalized products.

Table 1: Examples of Synthesized Benzyl-Substituted Piperazine Derivatives

Derivative ClassSynthetic ApproachKey ReagentsReference
4-(Methoxyphenyl)methylpiperazine DerivativesAmide coupling1-(4-methoxybenzyl)piperazine, Carboxylic Acids, CDI nih.gov, acs.org
Substituted Benzhydryl Piperazine DerivativesNucleophilic substitutionSubstituted benzhydryl piperazine, 3-(bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide nih.gov
Substituted BenzylpiperazinesNucleophilic substitution on benzyl bromidesPiperazine, Substituted benzyl bromides asianpubs.org

Modifications at the Methyl Position

The methyl group at the C-3 position of the piperazine ring is another critical site for structural modification. The presence and nature of the substituent at this position can significantly impact the biological and chemical properties of the compound. acs.org For instance, research has shown that the 3-methyl substituent on the piperazine ring can enhance potency in certain biological contexts compared to analogues lacking this group. acs.org

Modifying this position often involves starting with a precursor other than 2-methylpiperazine or employing ring synthesis strategies that incorporate the desired C-3 substituent from the outset. General methylation techniques, such as the Eschweiler-Clarke reaction using formaldehyde (B43269) and formic acid, are well-established for N-methylation of piperazines and can be adapted for related transformations. google.com The synthesis of N,N'-dimethylpiperazines has been optimized using phosphoric acid as a catalyst, achieving high conversions. google.com While direct modification of the C-3 methyl group is challenging, its influence on molecular properties underscores the importance of accessing analogues with varied C-3 substituents. acs.orgnih.gov

Preparation of Carboxylate and Diketopiperazine Derivatives

The introduction of carbonyl-containing functionalities, such as carboxylates and diketopiperazines, represents a significant diversification of the piperazine scaffold.

Carboxylate Derivatives Carboxylate groups are commonly introduced at the nitrogen atoms of the piperazine ring. (S)-Benzyl 3-methylpiperazine-1-carboxylate is a key intermediate that can be synthesized for use in further chemical transformations. biosynce.comnih.gov This is typically achieved by reacting (S)-3-methylpiperazine with benzyl chloroformate (Cbz-Cl), which installs a benzyloxycarbonyl protecting group at the N-1 position. nih.gov This carboxylate derivative is valuable in peptide synthesis and as a chiral building block. biosynce.com

Diketopiperazine Derivatives Diketopiperazines (DKPs), which are cyclic dipeptides, can be synthesized from amino acid precursors. google.commdpi.com The formation of a DKP involves the cyclization of a dipeptide, which can be accomplished by heating under neutral conditions, often in a solvent like butan-2-ol, sometimes with an azeotropic co-solvent such as toluene (B28343). google.com Microwave-assisted cyclization in water has emerged as a green and efficient method for preparing DKPs in high yields. mdpi.com

In some cases, DKPs can form as intermediates during other reactions. For example, during the diastereoselective hydrogenation of certain chiral pyrazine derivatives, an intramolecular cyclization can occur, leading to an unsaturated diketopiperazine derivative. researchgate.net Specific synthetic strategies have also been developed to construct mono-alkylidene diketopiperazines, which are found in several natural products. nih.gov These methods provide robust pathways to this important class of piperazine derivatives. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields

To ensure the efficient and scalable synthesis of 1-benzyl-3-methylpiperazine hydrochloride and its derivatives, the optimization of reaction conditions is paramount. Factors such as solvent choice, temperature, reaction time, and catalyst selection are meticulously studied to maximize product yield and purity while minimizing side reactions.

Solvent Effects and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters that can dramatically influence the outcome of a synthesis. The polarity of the solvent can affect reactant solubility, transition state stabilization, and reaction rates. researchgate.netresearchgate.net For instance, in the synthesis of certain piperazine-mediated hybrids, sonication in different solvents like acetonitrile (B52724), ethanol, and DMF at room temperature resulted in varying yields, highlighting the solvent's role. researchgate.net In some procedures, the use of a specific solvent medium allows the product to precipitate directly from the reaction mixture, simplifying purification. researchgate.net

Temperature control is equally crucial. Some reactions, like the initial step in the synthesis of 1-benzyl-3-methylpiperazine, are performed at elevated temperatures (e.g., reflux) to drive the reaction to completion. prepchem.com Conversely, other steps may require cooling to control exothermic processes or to improve selectivity. nih.govacs.org Studies on the photo-oxidation of piperazine have shown that conducting experiments at warmer temperatures can reduce undesirable wall adsorption effects in reaction chambers. acs.org The optimization of these conditions is often achieved through systematic screening, as demonstrated in studies on CO2 absorption by piperazine solutions, where response surface methodology (RSM) was used to find the optimal temperature and concentrations for maximum efficiency. nih.govacs.org

Table 2: Effect of Solvent on Piperazine-Mediated Reaction Yield

SolventReaction ConditionsYield (%)Reference
Acetonitrile (MeCN)Room Temperature, Sonication92 researchgate.net
Ethanol (EtOH)Room Temperature, Sonication73 researchgate.net
N,N-Dimethylformamide (DMF)Room Temperature, Sonication65 researchgate.net
Acetonitrile (MeCN)Room Temperature, Stirring85 researchgate.net

Data adapted from a representative piperazine-mediated synthesis to illustrate solvent effects. researchgate.net

Catalyst Selection and Reaction Efficiency

The synthesis of N-substituted piperazines, such as 1-benzyl-3-methylpiperazine, relies heavily on efficient catalytic methods to ensure high yields and selectivity. While direct N-alkylation of 2-methylpiperazine with benzyl chloride is a straightforward approach, it often leads to the formation of undesired 1,4-disubstituted byproducts, complicating purification and reducing the yield of the target mono-substituted compound. prepchem.commdpi.com To overcome these challenges, catalytic reductive amination has emerged as a highly effective and versatile strategy. nih.gov This method involves the reaction of a piperazine derivative with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ by a catalytic hydrogenation process.

The efficiency of reductive amination is critically dependent on the choice of catalyst and reducing agent. Several advanced catalytic systems have been developed, each offering distinct advantages in terms of activity, selectivity, and substrate scope.

Iridium-Based Catalysts: Iridium complexes have proven to be exceptionally active for reductive amination. kanto.co.jp Catalysts featuring picolinamide (B142947) (PA) or quinolinol (QN) ligands, such as Ir-PA1, Ir-PA2, Ir-QN1, and Ir-QN2, facilitate the synthesis of primary, secondary, and tertiary amines under mild conditions. kanto.co.jp These reactions typically use ammonium (B1175870) formate (B1220265) or formic acid as the hydrogen source, eliminating the need for high-pressure hydrogenation equipment. kanto.co.jp For instance, catalysts like Ir-PA1 and Ir-PA2 are highly effective for producing secondary amines with minimal over-alkylation, a common issue in these syntheses. kanto.co.jp

Palladium and Nickel Catalysts: Traditional hydrogenation catalysts also play a significant role. Palladium on carbon (5%-Pd/C) is effectively used in the reductive cyclization of dioximes to form the piperazine ring structure, operating under hydrogen pressure (approx. 40 bar) at elevated temperatures (50 °C). nih.gov Similarly, Raney nickel is another robust catalyst for such hydrogenations. nih.gov These catalysts are particularly useful when constructing the piperazine core itself before subsequent functionalization. nih.govyoutube.com

Zinc-Catalyzed Systems: A notable advancement is the use of zinc salts to catalyze the reductive amination of carboxylic acids. rsc.org A system employing zinc diacetate (Zn(OAc)₂) with phenylsilane (B129415) as the terminal reductant allows for the direct use of carboxylic acids instead of aldehydes. rsc.org This two-step, one-pot process involves a silane-mediated amidation followed by a zinc-catalyzed amide reduction. rsc.org The protocol has been shown to be highly effective and scalable. rsc.org

Borohydride Reagents: For milder reaction conditions, sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reducing agent in reductive amination. nih.gov Its mild nature makes it compatible with a wide range of functional groups, preventing unwanted side reactions. nih.gov

The selection of a specific catalyst depends on the nature of the substrates and the desired outcome. Iridium catalysts offer high turnover and selectivity for direct aminations, while zinc-based systems provide an efficient route from carboxylic acids. kanto.co.jprsc.org

Interactive Table: Comparison of Catalytic Systems for Piperazine Synthesis

Catalyst System Typical Reaction Reductant / H₂ Source Key Research Findings Reference
Iridium-Picolinamide (e.g., Ir-PA1) Reductive Amination Formic Acid / Ammonium Formate High activity and selectivity for secondary amines; mild conditions. kanto.co.jp
5% Palladium on Carbon (Pd/C) Reductive Cyclization / Hydrogenation H₂ Gas Effective for piperazine ring formation from dioxime precursors. nih.gov
Zinc Diacetate (Zn(OAc)₂) Reductive Amination of Carboxylic Acids Phenylsilane Enables efficient use of carboxylic acids as electrophiles; good for convergent synthesis. rsc.org
Sodium Triacetoxyborohydride Reductive Amination NaBH(OAc)₃ Mild and selective reducing agent, compatible with various functional groups. nih.gov

High-Purity Synthesis Techniques

Achieving high purity for this compound is essential, particularly for its use as a chemical intermediate. google.com Purification strategies focus on the removal of unreacted starting materials, byproducts (such as the 1,4-dibenzyl-2-methylpiperazine), and residual catalysts. A multi-step approach combining different techniques is often employed to meet stringent purity requirements.

Purification via Salt Formation and Crystallization: The most direct and effective method for purifying the final compound is the formation of its hydrochloride salt. orgsyn.org After the synthesis of the free base (1-benzyl-3-methylpiperazine), it is dissolved in a suitable solvent, and hydrochloric acid is introduced. This causes the this compound to precipitate as a crystalline solid, while many organic impurities remain in the solution. orgsyn.org The precipitated salt can then be easily collected by filtration, washed with a cold solvent to remove residual mother liquor, and dried. orgsyn.org

The choice of solvent is critical. For related piperazine derivatives, precipitating the salt from a non-aqueous solvent like acetone (B3395972) has been shown to be effective in separating it from concomitantly formed byproducts. google.com Multiple recrystallization stages may be necessary to achieve the desired high degree of purity. google.com

Purification of the Free Base: Prior to salt formation, purifying the crude 1-benzyl-3-methylpiperazine free base is a common practice. Vacuum distillation is an effective method for separating the mono-benzylated product from less volatile disubstituted piperazines and other high-boiling impurities. orgsyn.org

Adsorbent-Based Purification: To remove trace impurities that may be difficult to eliminate by crystallization alone, adsorbent materials are utilized. osti.gov

Activated Carbon: Treating the amine solution with activated carbon is effective for removing colored impurities and various organic degradation products. osti.gov

Ion Exchange Resins: These resins are particularly useful for scavenging residual metal ions from catalysts (e.g., palladium, iridium, zinc) and other ionic impurities. osti.gov Anionic exchange resins have been found to be particularly effective in purifying piperazine solutions. osti.gov

Aqueous-Organic Extraction and Precipitation: Another technique involves the selective precipitation of piperazine derivatives from specific solvent systems. For instance, piperazine itself can be purified as piperazine hexahydrate, which exhibits unique insolubility in certain aqueous alcohol mixtures, allowing it to be separated from other water-soluble amines. google.com While specific to the parent compound, the principle of exploiting differential solubility of hydrated or solvated forms can be adapted for derivatives.

By combining these methods—such as distillation of the free base, treatment with adsorbents, and finally, crystallization of the hydrochloride salt—a final product of very high purity can be obtained.

Interactive Table: High-Purity Synthesis and Purification Techniques

Technique Principle Target Impurities Reference
Salt Formation & Crystallization Precipitation of the desired hydrochloride salt from a solution, leaving impurities dissolved. Unreacted starting materials, organic byproducts (e.g., disubstituted piperazine). orgsyn.orggoogle.com
Vacuum Distillation Separation based on differences in boiling points under reduced pressure. High-boiling byproducts, non-volatile impurities. orgsyn.org
Carbon Treating Adsorption of impurities onto the surface of activated carbon. Colored impurities, organic degradation products. osti.gov
Ion Exchange Removal of ionic species by exchanging them for ions on a solid resin. Residual metal catalysts, ionic degradation products. osti.gov

Comprehensive Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR or ¹³C NMR data for 1-Benzyl-3-methylpiperazine (B130311) hydrochloride could be located in the searched resources.

A definitive assignment of proton chemical shifts and coupling constants for 1-Benzyl-3-methylpiperazine hydrochloride is not possible without experimental data.

A detailed carbon skeleton analysis based on experimental ¹³C NMR data cannot be provided as no such spectra are publicly available.

Information regarding the use of advanced NMR techniques for the stereochemical elucidation of this compound is not available in the literature.

Vibrational Spectroscopy

No experimental FTIR or Raman spectra for this compound were found in the public domain.

An analysis of the functional groups of this compound through FTIR spectroscopy is not feasible without access to an experimental spectrum.

A molecular vibrational analysis using Raman spectroscopy cannot be conducted as no Raman data for this compound is publicly available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elucidating the structure of 1-Benzyl-3-methylpiperazine.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone technique for the analysis of volatile and semi-volatile compounds like piperazine (B1678402) derivatives. In the context of 1-Benzyl-3-methylpiperazine, GC-MS serves to confirm its molecular weight and assess its purity.

During analysis, the sample is typically dissolved in a suitable solvent and injected into the GC system. For the hydrochloride salt, the analysis usually proceeds via the free base, 1-benzyl-3-methylpiperazine, which is volatilized in the heated injector port. The GC column, often a nonpolar capillary column like a DB-5MS, separates the compound from any impurities based on differences in boiling points and interactions with the column's stationary phase. mdpi.com

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This process generates a positively charged molecular ion (M⁺) and a series of characteristic fragment ions. The molecular ion peak for the free base, 1-benzyl-3-methylpiperazine (C₁₂H₁₈N₂), is expected at an m/z of 190. sigmaaldrich.com The fragmentation pattern provides a structural fingerprint. For benzylpiperazines, a prominent fragment is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl (B1604629) group. Other fragments arise from the piperazine ring structure. Purity is assessed by examining the chromatogram for extraneous peaks, which would indicate the presence of starting materials, by-products, or degradation products. The mass spectrum of each peak can be used to identify these impurities.

Table 1: Expected GC-MS Data for 1-Benzyl-3-methylpiperazine

Parameter Value Description
Molecular Formula (Free Base) C₁₂H₁₈N₂ The elemental composition of the neutral molecule. uni.lu
Molecular Weight (Free Base) 190.28 g/mol The mass of one mole of the free base compound. sigmaaldrich.com
Expected Molecular Ion (M⁺) m/z 190 The mass-to-charge ratio of the intact molecule after ionization.
Key Fragment Ion m/z 91 Characteristic tropylium ion from the benzyl group cleavage. nih.gov

| Key Fragment Ion | m/z 100 | Fragment corresponding to the methylpiperazine moiety after loss of the benzyl group. |

This table is generated based on the principles of mass spectrometry and data from related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex matrices, such as biological fluids or multi-component pharmaceutical formulations. nih.govsemanticscholar.org It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC-MS.

The analysis begins with the separation of the sample components by High-Performance Liquid Chromatography (HPLC). The choice of stationary phase and mobile phase is critical for achieving good separation. For piperazine derivatives, reverse-phase columns are commonly employed with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.com

After exiting the HPLC column, the eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI generates protonated molecules, [M+H]⁺, in the positive ion mode. For 1-benzyl-3-methylpiperazine (MW 190.28), the expected [M+H]⁺ ion would be observed at m/z 191.15. uni.lu

For enhanced selectivity in complex mixtures, tandem mass spectrometry (LC-MS/MS) is often used. nih.gov In this approach, the precursor ion (e.g., m/z 191.15) is selected and subjected to collision-induced dissociation (CID) to produce specific product ions. Monitoring for these specific precursor-to-product ion transitions significantly reduces background noise and improves detection limits. This technique has been successfully used for the quantitative analysis of 1-benzylpiperazine (B3395278) (BZP) in hair samples, demonstrating its power for analyzing trace amounts in challenging matrices. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Piperazine Analysis

Parameter Example Value Purpose
LC Column C18 Reverse-Phase Separation of analytes based on hydrophobicity.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid Elution of analytes and promotion of protonation for ESI. mdpi.com
Ionization Mode Positive Electrospray Ionization (ESI+) Generation of protonated molecules [M+H]⁺. nih.gov
Precursor Ion (Q1) m/z 191.15 Selection of the protonated 1-benzyl-3-methylpiperazine molecule.

| Product Ions (Q3) | e.g., m/z 91.05, m/z 135.12 | Specific fragments generated from the precursor ion for unambiguous identification and quantification. |

This table provides representative parameters based on typical methods for analyzing piperazine derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula, distinguishing it from other compounds that may have the same nominal mass. Instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers are used for these measurements. nih.gov

The monoisotopic mass of the 1-benzyl-3-methylpiperazine free base (C₁₂H₁₈N₂) is calculated to be 190.14700 Da. uni.lu An HRMS instrument would measure the m/z of the protonated molecule, [M+H]⁺, as 191.15428. uni.lu This high-accuracy mass measurement provides strong evidence for the assigned elemental composition, as other potential formulas would result in slightly different exact masses. For example, C₁₁H₁₆NO (nominal mass 190) would have a protonated exact mass of 190.12319 Da, which is easily distinguishable by HRMS. This capability is crucial for structural confirmation of newly synthesized compounds and for identifying unknown metabolites or impurities.

Table 3: HRMS Data for 1-Benzyl-3-methylpiperazine

Parameter Calculated Value Significance
Molecular Formula C₁₂H₁₈N₂ The elemental composition of the free base. uni.lu
Monoisotopic Mass 190.14700 Da The exact mass based on the most abundant isotopes. uni.lu

| Protonated Adduct [M+H]⁺ | 191.15428 Da | The exact mass of the species detected by HRMS in positive ion mode. uni.lu |

Other Chromatographic and Analytical Techniques

Beyond mass spectrometry, several other chromatographic techniques are vital for the routine analysis of this compound.

High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) or diode-array detector (DAD), is a robust and widely used method for determining the purity and performing quantitative analysis of pharmaceutical compounds. mdpi.com

For purity analysis, a sample of this compound is analyzed using a validated HPLC method. The resulting chromatogram displays a major peak corresponding to the compound and potentially smaller peaks representing impurities. The area of each peak is proportional to the concentration of the corresponding substance. Purity is typically calculated using an area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. The benzyl group in the molecule contains a chromophore that allows for sensitive detection by UV, typically around 254 nm.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area response is plotted against concentration, and a linear regression is applied. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating its concentration from the calibration curve. Validation studies for related piperazines have demonstrated excellent linearity (r² ≥ 0.99) and precision (coefficients of variation ≤10%), confirming the suitability of HPLC for accurate quantification. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of a reaction. nih.gov In the synthesis of 1-Benzyl-3-methylpiperazine, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄) alongside spots of the starting materials. nih.gov The plate is then developed in a chamber containing an appropriate solvent system (eluent). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. The spots are visualized, often under UV light at 254 nm due to the UV-active benzyl group.

By comparing the Retention Factor (Rƒ) values—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—of the spots in the reaction mixture to those of the standards, a chemist can qualitatively assess the reaction's progress. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding as expected. This allows for the determination of the optimal reaction time before proceeding with workup and purification. nih.gov

Table 4: List of Mentioned Compounds

Compound Name Abbreviation/Synonym Molecular Formula
This compound - C₁₂H₁₉ClN₂
1-Benzyl-3-methylpiperazine - C₁₂H₁₈N₂
1-Benzylpiperazine BZP C₁₁H₁₆N₂
Piperazine - C₄H₁₀N₂
1-benzylpiperazine-d7 BZP-D7 C₁₁H₉D₇N₂
Acetonitrile - C₂H₃N
Methanol - CH₄O
Formic Acid - CH₂O₂
Ammonium Formate - CH₅NO₂

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds like 1-benzyl-3-methylpiperazine (B130311) hydrochloride. These methods solve the Schrödinger equation for a molecule to provide detailed information about its structure and electronic properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like 1-benzyl-3-methylpiperazine, which contains a piperazine (B1678402) ring and a rotatable benzyl (B1604629) group, multiple low-energy conformations are possible.

The piperazine ring typically adopts a chair conformation to minimize steric strain. The substituents—the benzyl group on one nitrogen and the methyl group on a carbon—can be in either axial or equatorial positions. The protonation of one of the nitrogen atoms to form the hydrochloride salt further influences the conformational preference.

A conformational analysis using DFT would involve:

Initial Structures: Building various possible conformers (e.g., chair conformations with different substituent orientations).

Optimization: Performing geometry optimization for each conformer. This is an iterative process where the energy of the structure is minimized with respect to the positions of all atoms. A popular DFT functional for this purpose is B3LYP, often paired with a basis set like 6-31G(d,p) or larger to provide a good balance of accuracy and computational cost.

Energy Analysis: Calculating the relative energies of the optimized conformers to identify the most stable (global minimum) and other low-energy structures. Studies on similar 2-substituted piperazines have shown a preference for the axial conformation in certain cases. nih.gov

Illustrative Data: Optimized Conformational Energies This table illustrates the kind of data that would be generated from a conformational analysis. The values are hypothetical.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair - Axial Benzyl, Equatorial Methyl0.00 (Global Minimum)C-N-C-C: 178.5
Chair - Equatorial Benzyl, Equatorial Methyl1.25C-N-C-C: -60.2
Chair - Axial Benzyl, Axial Methyl3.50C-N-C-C: 179.1
Twist-Boat5.80N/A

Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves examining the distribution of electrons within the molecule and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons.

LUMO: The innermost orbital without electrons. It represents the ability of the molecule to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more reactive. researchgate.net

For 1-benzyl-3-methylpiperazine hydrochloride, the HOMO is likely to be localized on the electron-rich aromatic ring and the non-protonated nitrogen atom, while the LUMO may be distributed over the benzyl group and the piperazine ring.

Illustrative Data: Frontier Orbital Properties This table shows representative data from a frontier orbital analysis. The values are based on general principles and data for similar molecules. researchgate.net

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR chemical shifts (δ) for ¹H and ¹³C atoms. The calculated shifts can be compared with experimental data to aid in signal assignment.

IR and Raman Spectra: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks in the Infrared (IR) and Raman spectra. The calculated spectra can help in assigning the vibrational modes of the molecule. For instance, characteristic peaks for C-H stretching, N-H stretching (from the protonated amine), and aromatic ring vibrations would be identified.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts This table provides an example of predicted NMR data. The chemical shifts are hypothetical.

Carbon AtomPredicted Chemical Shift (ppm)
Methyl Carbon15.2
Piperazine C355.8
Piperazine C2, C548.5, 52.1
Piperazine C645.9
Benzyl CH₂62.7
Aromatic C (ipso)137.5
Aromatic C (ortho, meta, para)128.0 - 130.0

Thermodynamic and Energetic Investigations

Computational methods can also predict the thermodynamic properties of a molecule, providing insights into its stability and behavior under different conditions.

From the results of the vibrational frequency calculations, it is possible to compute key thermodynamic parameters using statistical mechanics.

Enthalpy (H): Represents the total heat content of the system. The enthalpy of formation can be calculated, indicating the energy change when the compound is formed from its constituent elements.

Entropy (S): A measure of the disorder or randomness of the system. It is calculated from the vibrational, rotational, and translational contributions.

Heat Capacity (Cₚ): The amount of heat required to raise the temperature of the substance by one degree.

These properties are crucial for understanding the energetics of reactions involving the compound.

Illustrative Data: Calculated Thermodynamic Properties at 298.15 K This table shows example thermodynamic data. The values are hypothetical.

PropertyCalculated Value
Standard Enthalpy of Formation (kcal/mol)-25.5
Standard Molar Entropy (cal/mol·K)110.2
Molar Heat Capacity at Constant Pressure (Cₚ) (cal/mol·K)85.7

The electronic and thermodynamic data obtained from DFT calculations can be used to predict the stability and reactivity of this compound.

Global Reactivity Descriptors: Parameters such as the HOMO-LUMO gap, ionization potential, electron affinity, and chemical hardness can be calculated to provide a quantitative measure of the molecule's reactivity. A low HOMO-LUMO gap indicates high reactivity. researchgate.net

Local Reactivity Descriptors (Fukui Functions): These functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For instance, the non-protonated nitrogen atom and the aromatic ring would likely be identified as nucleophilic sites.

These predictions are valuable for understanding how the molecule might interact with other chemical species and in designing new chemical reactions.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools that allow researchers to visualize and predict how a ligand, such as a derivative of 1-benzyl-3-methylpiperazine, interacts with a target receptor at the atomic level. These techniques are instrumental in understanding the structural basis of molecular recognition and guiding the development of more potent and selective compounds.

Computational studies on benzylpiperazine derivatives have revealed key insights into their interactions with various biological targets. For instance, research focused on designing selective inhibitors for Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, has utilized molecular docking to understand the binding modes of benzylpiperazine derivatives. These simulations have elucidated the critical amino acid residues within the binding pocket of Mcl-1 that form favorable interactions with the ligands.

In a study on benzylpiperazine derivatives as σ1 receptor ligands, while not explicitly detailing the docking of 1-benzyl-3-methylpiperazine itself, the research underscores the importance of a 4-methoxybenzylpiperazinyl moiety for achieving high affinity and selectivity. The study suggests that the length of the linker between the benzylpiperazine core and another hydrophobic group is crucial for optimal binding to the σ1 receptor. Such findings allow for the construction of a detailed ligand-receptor interaction profile, which is essential for understanding the compound's mechanism of action.

Molecular docking studies on phenylpiperazine derivatives targeting the androgen receptor have also highlighted the significance of hydrogen bonds, electrostatic interactions, and hydrophobic interactions in forming a stable complex. These computational analyses provide a roadmap for designing compounds with improved binding affinity.

A crucial aspect of molecular modeling is the prediction of binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of how strongly a ligand binds to its target. For a series of benzylpiperazine derivatives designed as Mcl-1 inhibitors, binding affinities were experimentally measured and found to be in the micromolar range for several compounds. One of the most potent compounds exhibited a Ki value of 0.18 μM for Mcl-1.

In the context of σ1 receptor ligands, newly synthesized benzylpiperazine derivatives displayed high affinities, with Ki values ranging from 1.6 to 145 nM. These experimental values, when correlated with computational models, help in refining the predictive power of in silico tools for future drug design endeavors.

Table 1: Binding Affinities of Selected Benzylpiperazine Derivatives for Target Receptors

Compound/DerivativeTarget ReceptorBinding Affinity (Ki)
Benzylpiperazine Derivative (Mcl-1 inhibitor)Mcl-10.18 μM
Benzylpiperazine Derivative (σ1 antagonist)σ1 Receptor1.6 nM
Phenylpiperazine Derivative 5Androgen Receptor-7.5 kcal/mol (Binding Energy)
Phenylpiperazine Derivative 17Androgen Receptor-7.1 kcal/mol (Binding Energy)

This table presents a selection of binding affinity data for derivatives of benzylpiperazine from various research studies. The data for the specific compound this compound is not available in the reviewed literature.

In Silico Design and Virtual Screening Methodologies

The insights gained from molecular modeling and docking studies pave the way for the in silico design and virtual screening of novel compounds. These methodologies allow for the rapid assessment of large chemical libraries to identify promising candidates for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of arylpiperazine derivatives, QSAR models have been developed to predict their anti-proliferative activity against prostate cancer cell lines. These models revealed that the biological activity was strongly dependent on specific molecular descriptors, providing a quantitative framework for understanding structure-property relationships.

Similarly, studies on other piperazine derivatives have employed QSAR to elucidate the structural features necessary for potent inhibition of targets like monoamine oxidase (MAO). These computational models, once validated, can be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

The culmination of molecular modeling, docking, and QSAR studies is the rational design of novel derivatives with improved therapeutic profiles. By understanding the key structural features required for potent and selective binding, medicinal chemists can make targeted modifications to a lead compound like 1-benzyl-3-methylpiperazine.

For example, the development of selective Mcl-1 inhibitors from a benzylpiperazine scaffold was guided by a computational algorithm, leading to the synthesis of four series of derivatives. This rational design approach successfully yielded compounds with high selectivity for Mcl-1 over other related proteins. In another instance, the rational design of novel compounds connecting benzylpiperidine and hydroxypyridin-4-one scaffolds was undertaken to produce acetylcholinesterase (AChE) inhibitors.

The process often involves a cycle of design, synthesis, and testing, with computational methods playing a pivotal role in each iteration. Virtual screening of chemical databases for compounds containing the piperazine scaffold has also been employed to identify hits for targets such as cyclooxygenase-2 (COX-2). This demonstrates the power of in silico approaches to explore vast chemical spaces and identify novel starting points for drug discovery.

Investigation of Chemical Reactivity and Reaction Mechanisms

Acid-Base Properties and Salt Formation

The chemical behavior of 1-benzyl-3-methylpiperazine (B130311) is significantly influenced by the two nitrogen atoms within its piperazine (B1678402) ring, which confer basic properties and allow for the formation of stable salts.

The parent compound, piperazine, has two pKa values, pKa1 and pKa2. Studies have determined these values at various temperatures. uregina.ca The substitution on the nitrogen atoms significantly affects the basicity. The N1 nitrogen is a tertiary amine due to the benzyl (B1604629) group, while the N4 nitrogen is a secondary amine. Generally, the addition of alkyl groups to piperazine can influence the pKa values. For instance, adding a methyl group to form 1-methylpiperazine (B117243) or 2-methylpiperazine (B152721) alters the basicity compared to the unsubstituted piperazine. uregina.ca The electron-donating nature of the methyl group typically increases basicity, while the bulky benzyl group can introduce steric and electronic effects that modify the pKa values of the adjacent nitrogen atoms. The pH of the environment will determine the protonation state of the molecule, which in turn affects its chemical behavior and interactions.

Table 1: Experimentally Determined pKa Values for Piperazine and Related Compounds at 298 K

Compound pKa1 pKa2
Piperazine 9.73 5.35
1-Methylpiperazine 9.07 4.79
2-Methylpiperazine 9.81 5.38
1,4-Dimethylpiperazine 8.35 4.19

This table was created using data from a study on the dissociation constants of various piperazine derivatives. uregina.ca

1-Benzyl-3-methylpiperazine is commonly handled as its hydrochloride salt. This salt form is generally stable and offers advantages in terms of handling and storage compared to the free base, which can be hygroscopic and may absorb carbon dioxide from the air. The hydrochloride salt of 1-benzylpiperazine's 4-methyl isomer is reported to be stable for at least five years. caymanchem.com The free base of the related (3S)-1-benzyl-3-methylpiperazine has a melting point of 31-33°C, indicating it can be a liquid at or near room temperature, which can make handling more complex. sigmaaldrich.com The formation of the hydrochloride salt results in a more crystalline and stable solid, which is a common strategy for improving the physicochemical properties of amine-containing compounds. mdpi.com

Reaction Kinetics and Pathway Analysis

The reactivity of 1-benzyl-3-methylpiperazine is centered around the nucleophilicity of its nitrogen atoms and the conformational flexibility of the piperazine ring.

N-alkylation is a fundamental reaction for synthesizing substituted piperazines. The synthesis of 1-benzyl-3-methylpiperazine itself is an example of an N-alkylation reaction, typically involving the reaction of 2-methylpiperazine with benzyl chloride.

The mechanism of this reaction is a nucleophilic substitution. The secondary amine on 2-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. A base, such as potassium carbonate (K2CO3), is often used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. echemi.com The reaction can proceed via an SN1 or SN2 mechanism, depending on the specific substituents on the benzyl chloride. echemi.com In many cases, the reaction is carried out in a polar solvent, and may be accelerated by heating. echemi.com Alternative N-alkylation methods include reductive amination or catalyst-driven reactions with alcohols. nih.gov For instance, iridium (III) and ruthenium (II) complexes have been shown to catalyze the N-alkylation of amines with alcohols, proceeding through the formation of an imine intermediate which is then reduced. nih.gov

The six-membered piperazine ring in 1-benzyl-3-methylpiperazine is not planar and, like cyclohexane, adopts a chair conformation to minimize steric and torsional strain. This chair conformation can undergo a process called ring inversion, where it flips between two equivalent chair forms. scribd.com During this inversion, substituents that were in an axial position move to an equatorial position, and vice versa. scribd.com

The presence of the bulky benzyl group at the N1 position and the methyl group at the C3 position significantly influences the conformational equilibrium. To minimize steric hindrance, large substituents generally prefer to occupy the more spacious equatorial position. Therefore, it is expected that the benzyl group on the nitrogen and the methyl group on the carbon will predominantly reside in equatorial orientations.

Table 2: General Conformational Preferences in Substituted Six-Membered Rings

Substituent Position Preferred Orientation Rationale
Axial More sterically hindered Experiences 1,3-diaxial interactions with other axial groups. scribd.com
Equatorial Less sterically hindered Points away from the ring, minimizing steric clash.

This table summarizes the general principles governing substituent positions in chair conformations. scribd.com

Interactions with Other Chemical Species

1-Benzyl-3-methylpiperazine can engage in various non-covalent interactions with other chemical entities, which dictates its behavior in different chemical and biological environments.

As a molecule containing nitrogen atoms with lone pairs of electrons, it can act as a hydrogen bond acceptor. ebi.ac.uk When protonated in its hydrochloride form, the N-H groups can serve as hydrogen bond donors. The aromatic benzyl group provides a site for π-π stacking interactions with other aromatic systems.

Studies on the related compound 1-benzylpiperazine (B3395278) (BZP) have shown that it can interact with other molecules, including other piperazine derivatives. For example, when BZP is combined with 1-(m-trifluoromethylphenyl)piperazine (TFMPP), a metabolic interaction occurs where the presence of both drugs influences the metabolism of each other in hepatocytes. nih.gov This suggests that 1-benzyl-3-methylpiperazine could also participate in complex interactions, potentially affecting metabolic pathways if introduced into a biological system. Furthermore, BZP has been shown to interact with various monoamine transporters and receptors in the central nervous system, highlighting its capacity for specific molecular recognition. ebi.ac.ukeuropa.eu These interactions are driven by a combination of the steric and electronic properties of the piperazine core and its substituents. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
1-Benzyl-3-methylpiperazine hydrochloride
1-Benzyl-3-methylpiperazine
1-Benzyl-4-methylpiperazine (B130345)
1-Benzylpiperazine
1-(m-trifluoromethylphenyl)piperazine
1-Methyl-3-BZP
1-Methylpiperazine
1,4-Dimethylpiperazine
2-Methylpiperazine
Benzyl chloride
Cyclohexane
Iridium (III)
Potassium carbonate
Ruthenium (II)

Complexation Studies

While specific complexation studies for this compound are not extensively documented in publicly available literature, the coordination chemistry of piperazine and its derivatives with various metal ions is well-established. These studies provide a framework for understanding the potential complexation behavior of 1-Benzyl-3-methylpiperazine.

Piperazine derivatives are known to act as ligands, forming coordination complexes with a variety of transition metals. researchgate.netnih.gov The nitrogen atoms of the piperazine ring can donate their lone pair of electrons to a metal center. In the case of 1-Benzyl-3-methylpiperazine, both the N1 and N4 nitrogens could potentially coordinate with a metal ion. However, the secondary amine at the N4 position is generally a stronger Lewis base and more sterically accessible than the tertiary amine at the N1 position, making it the preferred site of coordination.

In its hydrochloride salt form, one of the nitrogen atoms will be protonated, which would inhibit its ability to coordinate with a metal ion until deprotonation occurs. The formation of a stable chelate with a single metal ion would require the piperazine ring to adopt a boat conformation, which is energetically less favorable than the chair conformation. wm.edu Therefore, it is also possible for the ligand to act as a bridging ligand between two metal centers. wm.edu

The general reaction for the formation of a metal complex with 1-Benzyl-3-methylpiperazine can be represented as:

Mn+ + x(1-Benzyl-3-methylpiperazine) ⇌ [M(1-Benzyl-3-methylpiperazine)x]n+

Where Mn+ is a metal ion and x is the stoichiometric coefficient. The stability and structure of the resulting complex would depend on several factors, including the nature of the metal ion, the solvent system, and the reaction conditions. Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy would be instrumental in characterizing these complexes. For instance, a shift in the IR stretching frequency of the N-H bond and the C-N bonds upon complexation would provide evidence of coordination.

Table 1: Potential Coordination Modes of 1-Benzyl-3-methylpiperazine with Metal Ions

Coordination ModeDescription
MonodentateCoordination occurs through the N4 nitrogen, the most basic and sterically accessible site.
Bidentate (Chelating)Both N1 and N4 nitrogens coordinate to the same metal center, forcing the piperazine ring into a boat conformation. wm.edu
Bidentate (Bridging)The N1 and N4 nitrogens coordinate to two different metal centers, leading to the formation of polymeric or dimeric structures. wm.edu

Reactivity Towards Electrophiles and Nucleophiles

The chemical reactivity of this compound is characterized by the nucleophilicity of the N4 amine and the potential for reactions involving the benzyl group.

Reactivity Towards Electrophiles

The secondary amine at the N4 position of 1-Benzyl-3-methylpiperazine is a potent nucleophile and readily reacts with a wide range of electrophiles. These reactions typically involve the formation of a new bond at the N4 position. Before the reaction, the hydrochloride salt must be neutralized with a base to free the lone pair of electrons on the N4 nitrogen.

Common electrophilic reactions include:

N-Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents introduces an alkyl group at the N4 position, forming a quaternary ammonium (B1175870) salt if a second alkylation occurs. The synthesis of 1-benzyl-3-methylpiperazine itself is an example of N-alkylation of 2-methylpiperazine with benzyl chloride. prepchem.com

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of an amide linkage at the N4 position. nih.gov This is a common strategy for the synthesis of various piperazine derivatives. nih.gov The reaction is typically carried out in the presence of a base to neutralize the HCl produced. libretexts.org

Michael Addition: As a nucleophile, the N4 amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

The general mechanism for these reactions involves the nucleophilic attack of the N4 nitrogen on the electrophilic center, followed by the loss of a leaving group or a proton.

Table 2: Examples of Reactions of 1-Benzyl-3-methylpiperazine with Electrophiles

ElectrophileReagent ExampleProduct Type
Alkyl HalideMethyl Iodide (CH₃I)1-Benzyl-3,4-dimethylpiperazine
Acyl ChlorideAcetyl Chloride (CH₃COCl)1-(1-Benzyl-3-methylpiperazin-4-yl)ethan-1-one
Aldehyde/KetoneAcetone (B3395972) (in the presence of a reducing agent)1-Benzyl-4-isopropyl-3-methylpiperazine (Reductive Amination)

Reactivity Towards Nucleophiles

The reactivity of 1-Benzyl-3-methylpiperazine towards nucleophiles is less common and generally requires specific conditions. The most notable reaction in this category is the N-debenzylation .

The benzyl group at the N1 position can be cleaved under certain reductive or oxidative conditions, which can be considered a reaction with a nucleophilic species or a process that generates a species susceptible to nucleophilic attack. For instance, catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) is a common method for N-debenzylation. masterorganicchemistry.com This process involves the cleavage of the C-N bond and results in the formation of toluene (B28343) and 3-methylpiperazine.

Other methods for N-debenzylation that proceed via a mechanism involving nucleophilic attack have been reported for related N-benzyl heterocycles. One such method involves the use of potassium tert-butoxide in DMSO with oxygen, which is proposed to proceed through the formation of a benzylic anion that then reacts with oxygen. researchgate.net While not specifically documented for 1-benzyl-3-methylpiperazine, it represents a potential pathway for its reaction with strong bases acting as nucleophiles.

Direct nucleophilic attack on the carbon atoms of the piperazine ring is generally difficult due to the electron-rich nature of the ring. Ring-opening reactions would require harsh conditions and are not a typical mode of reactivity for this compound.

Applications in Specialized Chemical Research and Materials Science

Role as a Privileged Scaffold in Synthetic Organic Chemistry

The piperazine (B1678402) ring system is often classified as a "privileged structure" in medicinal chemistry and organic synthesis. This designation is attributed to its ability to interact with multiple biological targets and its synthetic versatility. The benzyl (B1604629) group in 1-benzyl-3-methylpiperazine (B130311) serves as a crucial protecting group that is stable under various reaction conditions but can be readily removed via hydrogenolysis. orgsyn.org This feature is highly advantageous for the synthesis of 1-monosubstituted and 1,4-unsymmetrically disubstituted piperazines. orgsyn.org

The synthesis of 1-benzyl-3-methylpiperazine itself can be achieved by reacting 2-methylpiperazine (B152721) with benzyl chloride in the presence of a base like potassium carbonate. prepchem.com A more general and efficient method for producing 1-benzylpiperazine (B3395278) dihydrochloride (B599025) involves the reaction of piperazine and benzyl chloride, yielding a stable, pure product that is free from disubstituted byproducts. orgsyn.org

Precursor in the Synthesis of Heterocyclic Compounds

The structure of 1-benzyl-3-methylpiperazine hydrochloride makes it a valuable precursor for creating more complex nitrogen-containing heterocyclic compounds. connectjournals.com The piperazine nucleus is a fundamental building block found in a wide array of biologically active molecules. researchgate.netmdpi.com Chemists utilize benzylpiperazine derivatives as starting points to introduce the piperazine motif and subsequently build upon it. For instance, piperazine derivatives are integral to the synthesis of novel compounds with potential therapeutic applications, such as antioxidants. nih.gov The synthesis of various 1,4-disubstituted piperazine-2,5-dione derivatives showcases how the core piperazine structure can be elaborated upon to generate diverse chemical libraries. nih.gov

Intermediate in Multi-Step Organic Syntheses

In multi-step synthetic pathways, 1-benzyl-3-methylpiperazine and its analogues serve as critical intermediates. A notable example is the industrial synthesis of the antidepressant drug Mirtazapine. google.comgoogle.com In this process, a related compound, 4-benzyl-1-methyl-3-phenylpiperazine, is formed and subsequently debenzylated through catalytic hydrogenation to yield the key intermediate, 1-methyl-3-phenylpiperazine. google.comgoogle.com The benzyl group's role as a temporary placeholder is essential for the successful execution of the synthetic route. This strategy of protection and subsequent deprotection is a cornerstone of modern organic synthesis, allowing for the selective modification of complex molecules. orgsyn.orggoogle.com The use of benzylpiperazine intermediates is also documented in the synthesis of various other complex molecules, where the piperazine ring is installed early in the sequence. unisi.it

Table 1: Synthetic Applications of Benzylpiperazine Derivatives

Application Intermediate Compound Final Product Class Ref.
Antidepressant Synthesis 4-Benzyl-1-methyl-3-phenylpiperazine Mirtazapine google.comgoogle.com
General Synthesis 1-Benzylpiperazine Dihydrochloride 1,4-Unsymmetrically Disubstituted Piperazines orgsyn.org
Heterocycle Synthesis 1-Benzyl-3-methylpiperazine Complex Heterocycles prepchem.comconnectjournals.com

Contributions to Materials Science

The utility of the benzylpiperazine scaffold extends beyond traditional synthesis into the domain of materials science, where its structural and chemical properties can be harnessed to create functional materials.

Incorporation into Polymeric Structures

Piperazine derivatives are employed as monomers in condensation polymerization reactions to create novel polymers. oup.comoup.com For example, piperazine can be reacted with other monomers, such as ethylenediaminetetraacetic dianhydride (EDTAD), to form a poly(ester amine) (PE). oup.comoup.com This polymer can be further modified, for instance, through quaternization, to imbue it with specific properties like antibacterial activity. oup.com While this research highlights the utility of the basic piperazine structure, the inclusion of a benzyl group on the piperazine monomer, as in 1-benzyl-3-methylpiperazine, would introduce greater steric bulk and aromatic character, potentially altering the resulting polymer's physical properties, such as its thermal response and chain packing. oup.com

Exploration in Novel Material Design

The specific recognition capabilities of the benzylpiperazine structure are being explored in the design of advanced materials like molecularly imprinted polymers (MIPs). newcastle.edu.aumdpi.com MIPs are synthetic materials engineered to have binding sites that are complementary to a specific target molecule. newcastle.edu.au Research has focused on creating MIPs that can selectively recognize and bind to benzylpiperazine (BZP). newcastle.edu.aumdpi.comresearchgate.net This is achieved by polymerizing functional monomers and a cross-linker around the BZP "template" molecule. After polymerization, the template is removed, leaving behind a cavity that is tailored to rebind BZP with high selectivity. newcastle.edu.au Such materials have potential applications in chemical sensing, separation processes, and as a tool for the broad-based capture of specific classes of compounds for analysis. mdpi.com

Advanced Analytical Reference Standards

In analytical chemistry, particularly in forensic science and pharmaceutical research, the availability of pure, well-characterized reference standards is essential for the accurate identification and quantification of substances. caymanchem.com 1-Benzyl-3-methylpiperazine and its close structural relatives, such as 1-benzyl-4-methylpiperazine (B130345) hydrochloride (MBZP), are categorized and sold as analytical reference standards. caymanchem.comsigmaaldrich.com

These standards are used to:

Confirm the identity of an unknown substance through comparison of analytical data (e.g., mass spectra, chromatographic retention times).

Calibrate analytical instruments to ensure the accuracy of quantitative measurements.

Serve as a benchmark in the development and validation of new analytical methods.

The hydrochloride salt form provides a stable, solid material that is convenient for handling and weighing to prepare standard solutions. orgsyn.orgusdoj.gov Its use is critical in forensic laboratories for identifying controlled substances and in research settings for studying the metabolism and activity of piperazine derivatives. caymanchem.comusdoj.gov

Development of Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound are crucial in specialized chemical research and for quality control purposes. Given its structural similarity to other piperazine derivatives, several analytical techniques can be adapted and optimized for its analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are among the most powerful and commonly employed methods for the analysis of piperazine compounds. scholars.directjocpr.com

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a highly specific and sensitive technique for identifying and quantifying volatile and semi-volatile compounds like 1-benzyl-3-methylpiperazine. researchgate.net The mass spectrum of a compound provides a unique fragmentation pattern, or "fingerprint," that allows for its unambiguous identification. For instance, in the analysis of piperazine derivatives, characteristic fragment ions can be monitored to confirm the presence of the target analyte. researchgate.net The GC-MS method can be optimized by selecting the appropriate column, temperature program, and ionization mode to achieve the best separation and sensitivity for 1-benzyl-3-methylpiperazine.

HPLC is another versatile technique for the analysis of piperazine derivatives. jocpr.com Since this compound possesses a UV-active phenyl group, it can be readily detected using a UV detector. jocpr.com For enhanced sensitivity and specificity, particularly at trace levels, a derivatization step can be employed to introduce a more strongly UV-absorbing or fluorescent tag to the molecule. jocpr.comresearchgate.net For example, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can react with the secondary amine of the piperazine ring to form a stable, highly UV-active derivative, significantly lowering the detection limits. jocpr.com The choice of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized during method development. jocpr.com

The development of these analytical methods involves a rigorous validation process to ensure their reliability and accuracy. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. scholars.directhakon-art.com

Table 1: Typical Validation Parameters for Analytical Methods for Piperazine Derivatives

ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.> 0.99 scholars.direct
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be reliably detected.Signal-to-noise ratio of 3:1 jocpr.com
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1 jocpr.com
Precision (%RSD) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.< 5% researchgate.net
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value.80-120% scholars.direct

Application in Method Validation and Quality Control of Related Substances

Validated analytical methods for this compound are indispensable for quality control in various research and industrial settings. These methods are crucial for verifying the identity and purity of the compound and for detecting and quantifying any related substances or impurities that may be present. Impurities can arise from the synthetic process, degradation of the product, or contamination.

In the context of pharmaceutical research and development, stringent quality control is paramount. Even small amounts of impurities can have significant effects, and regulatory bodies require their identification and quantification. The analytical methods described above, once validated, can be routinely used to analyze batches of this compound to ensure they meet the required purity specifications.

The specificity of a validated method is particularly important for quality control. The method must be able to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products. For example, in the synthesis of piperazine derivatives, related substances could include isomers or compounds with incomplete or alternative substitutions on the piperazine ring. caymanchem.com A well-developed chromatographic method will show distinct peaks for each of these components, allowing for their individual quantification.

The robustness of the analytical method is also a critical aspect of its application in quality control. A robust method is one that is not significantly affected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, or flow rate. This ensures that the method is reliable and transferable between different laboratories and instruments. hakon-art.com

Chiral Solvating Agents and Molecular Recognition Studies

Utility in NMR Spectroscopy for Chiral Discrimination

1-Benzyl-3-methylpiperazine is a chiral compound, existing as two enantiomers due to the stereocenter at the 3-position of the piperazine ring. The ability to distinguish between these enantiomers is crucial in many areas of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), is a powerful technique for chiral discrimination. acs.orgacs.org

While 1-benzyl-3-methylpiperazine itself can be used as a building block for chiral ligands, the focus here is on its analysis. Chiral solvating agents are chiral molecules that can form transient, diastereomeric complexes with the enantiomers of a chiral analyte. These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the enantiomers of the analyte. This allows for the determination of the enantiomeric purity of the sample.

A notable example of a CSA that is effective for the chiral discrimination of piperazines is (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. acs.orgacs.org This chiral crown ether can interact with the protonated amine groups of piperazine derivatives. In the case of this compound, the piperazine nitrogens are protonated. These protonated amines can then form a host-guest complex with the crown ether. acs.orgacs.org

The interaction involves the formation of hydrogen bonds between the ammonium (B1175870) protons of the piperazine and the oxygen atoms of the crown ether cavity, as well as an ion-pair interaction with the carboxylate groups of the CSA. acs.orgacs.org Due to the chiral nature of the CSA, the complexes formed with the (R)- and (S)-enantiomers of 1-benzyl-3-methylpiperazine will be diastereomeric and thus have different energies and geometries. This difference in the diastereomeric complexes leads to observable differences in the chemical shifts of the corresponding protons and carbons in the ¹H and ¹³C NMR spectra, allowing for the differentiation and quantification of the enantiomers. acs.orgacs.org

Investigation of Intermolecular Interactions with Chiral Analytes

The use of chiral solvating agents like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid for the NMR discrimination of 1-benzyl-3-methylpiperazine provides a platform for investigating the nature of intermolecular interactions in chiral recognition. acs.orgacs.org The degree of signal splitting observed in the NMR spectrum is a direct consequence of the difference in the strength and geometry of the interactions between each enantiomer of the analyte and the chiral solvating agent.

The strength of the interaction is influenced by several factors, including the nature of the solvent, temperature, and the specific functional groups on both the analyte and the CSA. For piperazine derivatives, the basicity of the nitrogen atoms and the steric hindrance around them play a crucial role in the complexation with the acidic protons of the CSA. acs.orgacs.org Molecular modeling and docking studies can complement experimental NMR data to provide a more detailed picture of the intermolecular forces at play, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. acs.org These investigations contribute to the fundamental understanding of molecular recognition, which is a key principle in supramolecular chemistry and has implications for the design of new chiral selectors and catalysts. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical synthesis of piperazine (B1678402) derivatives is progressively moving towards greener and more sustainable methodologies. researchgate.netmdpi.com Future research on 1-Benzyl-3-methylpiperazine (B130311) hydrochloride is likely to focus on the adoption of these advanced synthetic strategies to minimize environmental impact and improve efficiency.

Key areas of development include:

Photoredox Catalysis: This approach utilizes visible light to drive chemical reactions, offering a more sustainable alternative to traditional methods that often require harsh conditions and toxic reagents. researchgate.netmdpi.comencyclopedia.pub The application of photoredox catalysis to the C-H functionalization of the piperazine core could lead to more direct and efficient synthetic pathways to 1-Benzyl-3-methylpiperazine and its analogs. researchgate.netencyclopedia.pub For instance, iridium-based photoredox catalysts have been successfully used for the C-H arylation of N-Boc piperazines, a technique that could be adapted for the synthesis of specific derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. youtube.com The implementation of flow chemistry for the synthesis of 1-Benzyl-3-methylpiperazine hydrochloride could lead to higher yields, reduced reaction times, and a smaller environmental footprint. youtube.comresearchgate.net This methodology is particularly well-suited for handling hazardous intermediates and for precise control over reaction parameters. youtube.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While the direct biocatalytic synthesis of this compound has not been extensively reported, research into lipase-catalyzed reactions for related heterocyclic compounds, such as piperidines, suggests a promising future direction. rsc.org Developing enzymatic routes could offer high selectivity and milder reaction conditions.

Sustainable Synthetic MethodPotential Advantages for this compound SynthesisRelevant Research Findings
Photoredox Catalysis Milder reaction conditions, use of visible light as a renewable energy source, access to novel reactivity. researchgate.netmdpi.comSuccessful C-H arylation of N-Boc piperazines using iridium-based photocatalysts. mdpi.comencyclopedia.pub
Flow Chemistry Improved safety, precise control over reaction parameters, enhanced scalability, and reduced waste. youtube.comEfficient multi-step continuous flow synthesis of other N-arylpiperazine drugs has been demonstrated. researchgate.net
Biocatalysis High chemo-, regio-, and stereoselectivity; mild reaction conditions; reduced environmental impact.Immobilized lipases have been used for the synthesis of other nitrogen-containing heterocycles like piperidines. rsc.org

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry is an increasingly indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, advanced computational studies can provide deep insights into its structure-activity relationships and guide the synthesis of novel derivatives with desired characteristics.

Future computational research is expected to involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. nih.govnih.govopenpharmaceuticalsciencesjournal.com For this compound, 2D and 3D-QSAR studies could be employed to predict its potential biological targets and to design new analogs with enhanced potency and selectivity. nih.govnih.gov Such studies have been successfully applied to other piperazine derivatives to understand their antidepressant and antihistamine effects. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov Molecular docking studies can elucidate the potential binding modes of this compound with various biological targets, providing a molecular basis for its observed pharmacological effects and guiding the design of more potent inhibitors. nih.govnih.gov

Density Functional Theory (DFT) Studies: DFT calculations are used to investigate the electronic structure and properties of molecules. inonu.edu.trnih.gov For this compound, DFT studies can provide valuable information about its molecular geometry, reactivity, and spectroscopic properties, aiding in the interpretation of experimental data and the prediction of its chemical behavior. inonu.edu.trnih.gov

Computational MethodApplication to this compoundPotential Insights
QSAR Predicting biological activities based on molecular descriptors. nih.govnih.govopenpharmaceuticalsciencesjournal.comepa.govIdentification of key structural features for desired biological effects, guiding lead optimization. nih.gov
Molecular Docking Simulating the interaction with biological macromolecules. nih.govnih.govtandfonline.comnih.govUnderstanding binding modes and affinities to target proteins, facilitating rational drug design. nih.gov
DFT Calculating electronic structure and molecular properties. inonu.edu.trnih.govPredicting reactivity, spectroscopic signatures, and thermodynamic stability. inonu.edu.tr

Exploration of New Applications in Emerging Chemical Fields

While substituted piperazines are well-known for their pharmacological applications, their unique structural and chemical properties make them attractive candidates for use in other emerging fields. rsc.orgrsc.org Future research is likely to explore novel applications for this compound beyond its traditional use.

Potential new application areas include:

Carbon Capture: Aqueous solutions of piperazine and its derivatives have shown significant potential for capturing carbon dioxide (CO2) from industrial flue gases. researchgate.netgoogle.commdpi.comresearchgate.netosti.gov The specific properties of this compound, such as its basicity and thermal stability, could be investigated to assess its efficacy as a component in CO2 scrubbing solvents. researchgate.net

Organocatalysis: Functionalized piperazines have been employed as organocatalysts in various chemical transformations. rsc.orgrsc.org The chiral nature of this compound makes it a candidate for development as a stereoselective organocatalyst in asymmetric synthesis.

Materials Science: Piperazine-based polymers and metal-organic frameworks (MOFs) are being explored for a variety of applications, including gas storage and separation. rsc.orgrsc.orgrsc.org The incorporation of this compound as a building block in such materials could lead to novel properties and functionalities.

Emerging FieldPotential Role of this compoundRationale
Carbon Capture As a component in amine-based solvents for CO2 scrubbing. researchgate.netgoogle.commdpi.comresearchgate.netosti.govThe nitrogen atoms in the piperazine ring can react with CO2, and the substitution pattern can be tuned to optimize absorption capacity and regeneration energy. researchgate.net
Organocatalysis As a chiral catalyst or catalyst precursor. rsc.orgrsc.orgnih.govThe chiral center and the basic nitrogen atoms can facilitate stereoselective transformations.
Materials Science As a linker or functional monomer in polymers and MOFs. rsc.orgrsc.orgrsc.orgThe rigid structure and potential for hydrogen bonding can be exploited to create materials with specific porous or electronic properties.

Interdisciplinary Research Collaborations and Methodological Advancements

The future of research on this compound will likely be characterized by increased collaboration between different scientific disciplines and the development of new research methodologies.

Key trends include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. encyclopedia.pub The use of HTS to screen libraries of piperazine derivatives, including analogs of this compound, could accelerate the discovery of new lead compounds for various therapeutic targets.

Chemoinformatics: This field combines chemistry, computer science, and information science to analyze large datasets of chemical information. Chemoinformatic tools can be used to identify trends in structure-activity relationships, predict the properties of new compounds, and design virtual libraries of molecules for further investigation.

Integrated Drug Discovery Platforms: The integration of computational design, automated synthesis, and high-throughput screening into a single platform can significantly streamline the drug discovery process. Such platforms could be used to rapidly design, synthesize, and evaluate new derivatives of this compound with improved properties.

Q & A

Q. What are the recommended synthesis routes for 1-Benzyl-3-methylpiperazine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, one route may involve reacting benzyl chloride with 3-methylpiperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) at reflux temperatures (~80°C) to form the benzylated intermediate, followed by HCl treatment to isolate the hydrochloride salt . Critical parameters include stoichiometric ratios (e.g., 1:1.2 benzyl chloride to piperazine derivative), reaction time (12–24 hours), and purification via recrystallization from ethanol/water. Impurities such as unreacted starting materials or di-benzylated byproducts can arise if temperature or pH is poorly controlled .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates are generated during weighing .
  • Storage: Tightly sealed containers in cool (<25°C), dry, and ventilated areas to prevent hygroscopic degradation .
  • Spill Management: Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Contaminated surfaces should be decontaminated with ethanol .

Q. How can researchers determine the purity and structural identity of this compound using analytical techniques?

Methodological Answer:

  • Purity Analysis: Reverse-phase HPLC with a C18 column (mobile phase: 70:30 acetonitrile/0.1% trifluoroacetic acid) at 254 nm UV detection. Compare retention times against certified reference standards .
  • Structural Confirmation: NMR (¹H and ¹³C) to verify benzyl (δ 7.3–7.5 ppm aromatic protons) and piperazine (δ 2.5–3.5 ppm methylene/methyl groups) moieties. High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]⁺) matching theoretical m/z .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) be resolved experimentally?

Methodological Answer: Contradictory data, such as solubility in water (e.g., 50 mg/mL vs. 20 mg/mL), require systematic validation:

  • Solubility Testing: Prepare saturated solutions at 25°C, filter, and quantify via gravimetric analysis or UV spectrophotometry .
  • Stability Studies: Accelerated degradation under stress conditions (40°C/75% RH for 4 weeks) with periodic HPLC monitoring. Degradation products (e.g., hydrolysis of the piperazine ring) indicate pH-sensitive instability .

Q. What strategies are effective for synthesizing and characterizing process-related impurities in this compound?

Methodological Answer:

  • Impurity Synthesis: For example, N,N-di-benzylpiperazine can be synthesized via excess benzyl chloride under prolonged reaction times. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Characterization: LC-MS/MS to identify impurity structures. Compare fragmentation patterns with synthetic standards. Quantify using calibration curves in spiked matrices .

Q. How can researchers address gaps in ecological toxicity data for this compound?

Methodological Answer:

  • Tiered Testing: Begin with in vitro assays (e.g., Daphnia magna acute toxicity, EC₅₀) followed by soil mobility studies (OECD 106 batch adsorption). Use HPLC-MS to track compound persistence in simulated ecosystems .
  • Read-Across Analysis: Compare with structurally similar piperazines (e.g., 1-benzylpiperazine) to predict bioaccumulation potential if experimental data are absent .

Q. What experimental design considerations are critical for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Design: Use a factorial design varying temperature (-20°C, 4°C, 25°C), humidity (0%, 60%, 75% RH), and light exposure. Sample at intervals (0, 1, 3, 6 months) .
  • Analytics: Monitor degradation via HPLC-UV and identify byproducts using LC-QTOF. Stability-indicating methods should achieve baseline separation of degradants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.